2-(Diethylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
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Overview
Description
2-(Diethylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound that features both an aldehyde group and a boronate ester. This compound is of interest due to its unique structure, which combines a diethylamino group, a benzaldehyde moiety, and a boronate ester. These functional groups confer distinct chemical properties and reactivity, making it valuable in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the benzaldehyde derivative, followed by the introduction of the diethylamino group and the boronate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control over reaction conditions and scalability. The industrial process also emphasizes the purification steps, such as recrystallization and chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the primary alcohol.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
2-(Diethylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde depends on its application. In biological systems, the boronate ester can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors and probes. The diethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)-4-formylphenylboronic acid
- 4-(Diethylamino)benzaldehyde
- 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
2-(Diethylamino)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to the combination of its functional groups. The presence of both a diethylamino group and a boronate ester in the same molecule provides a versatile platform for various chemical transformations and applications. This dual functionality is not commonly found in similar compounds, making it a valuable tool in research and industry.
Properties
IUPAC Name |
2-(diethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO3/c1-7-19(8-2)15-11-14(10-9-13(15)12-20)18-21-16(3,4)17(5,6)22-18/h9-12H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFGYSLGGWGHRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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